molecular formula C9H14O5 B074314 7-Ethoxy-4,7-dioxoheptanoic acid CAS No. 1506-55-4

7-Ethoxy-4,7-dioxoheptanoic acid

Cat. No. B074314
CAS RN: 1506-55-4
M. Wt: 202.2 g/mol
InChI Key: JYEYJELELKLPLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps including esterification, Claisen-type reactions, Suzuki–Miyaura reactions, and amidation processes. For instance, in the synthesis of a CCR5 antagonist, a practical method has been developed using esterification followed by intramolecular reactions and concluding with hydrolysis and amidation steps (Ikemoto et al., 2005). Similar approaches can be adapted for synthesizing compounds like 7-ethyl-2-oxoheptylate through multi-step processes including cyclization and oxidation (Chen Xin-zhi, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 7-ethoxy-4,7-dioxoheptanoic acid can be elucidated using techniques like X-ray crystallography. For example, 2-ethoxy-spiro[2H-1,4,2-benzoxazaphosphorine-3(4H),1'-cycloheptane] 2-oxide was characterized to determine its molecular framework and conformation within the crystalline structure (Wang et al., 2006).

Chemical Reactions and Properties

The chemical reactions involving compounds like 7-ethoxy-4,7-dioxoheptanoic acid can range from Feist-Bénary reactions to highly diastereoselective aldol and dihydroxylation reactions, which are crucial for constructing complex molecular architectures like the zaragozic acid core (Calter et al., 2002). These reactions play a significant role in the synthesis and transformation of the compound.

Scientific Research Applications

  • Synthesis of Polyether-based Cross-linking Reagents for Peptide Coupling : This compound is used in the synthesis of polyoxyethylene-based heterobifunctional cross-linking reagents, which are crucial for conjugating peptides to liposomes. These reagents are significant in immunization with synthetic peptides, as they provide good accessibility and lesser intrinsic immunogenicity compared to classical reagents (Frisch, Boeckler, & Schuber, 1996).

  • Steroid Synthesis : In another study, the synthesis of 7-aryl-4,7-dioxoheptanoic acids was pursued to provide steroid precursors with a built-in angular C(13)-methyl group. These acids undergo various transformations but fail to complete the next cyclization step in the Robinson sequence (Kapoor & Mehta, 1973).

  • Lead(II) Extraction : Research has been conducted on the synthesis of acyclic polyether dicarboxylic acids possessing pseudo-18-crown-6 frameworks, which are used for selective Pb(II) extraction. This showcases its potential application in analytical chemistry and environmental cleanup (Hayashita et al., 1999).

  • Synthesis of Methyl 7-Oxoheptanoate : This compound has been utilized for synthesizing methyl 7-oxoheptanoate, a key intermediate for the preparation of prostaglandins, indicating its importance in medical research and pharmaceutical applications (Ballini & Petrini, 1984).

  • Aromatization and Hydrogen-Shift Reactions : The compound has been studied in the context of reactions of cycloheptatrienes with palladium(II) acetate, leading to aromatization and hydrogen-shift reactions. This research contributes to the field of organic chemistry and material science (Saito, Kozaki, & Takahashi, 1993).

Safety And Hazards

The safety information available indicates that 7-Ethoxy-4,7-dioxoheptanoic acid may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name

7-ethoxy-4,7-dioxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-2-14-9(13)6-4-7(10)3-5-8(11)12/h2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEYJELELKLPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340877
Record name 7-Ethoxy-4,7-dioxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethoxy-4,7-dioxoheptanoic acid

CAS RN

1506-55-4
Record name 1-Ethyl 4-oxoheptanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1506-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Ethoxy-4,7-dioxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Monoethyl 4-Oxoheptanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OT Schilter, C Baldassari, T Laino, P Schwaller - 2023 - chemrxiv.org
The right solvent is a crucial factor in achieving environmentally friendly, selective, and highly converted chemical reactions. Artificial intelligence-based tools, often lack the ability to …
Number of citations: 0 chemrxiv.org

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